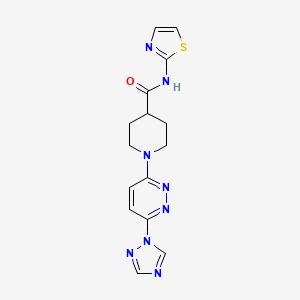

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1H-1,2,4-triazole moiety at the 3-position and a piperidine-4-carboxamide group linked to a thiazol-2-yl substituent. This structure combines pharmacophoric elements commonly associated with antimicrobial, antifungal, and kinase-inhibitory activities . The pyridazine and triazole rings contribute to π-π stacking and hydrogen-bonding interactions, while the thiazole and piperidine groups enhance solubility and bioavailability .

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8OS/c24-14(19-15-17-5-8-25-15)11-3-6-22(7-4-11)12-1-2-13(21-20-12)23-10-16-9-18-23/h1-2,5,8-11H,3-4,6-7H2,(H,17,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQSTEAECKVZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that incorporates multiple heterocycles known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 419.493 g/mol. Its structure features a triazole ring, pyridazine, thiazole, and piperidine moieties, which are significant in medicinal chemistry due to their roles in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the triazole and thiazole rings enhances its potential as an enzyme inhibitor or receptor modulator.

Enzyme Inhibition

Research indicates that compounds containing thiazole and triazole groups often exhibit inhibition against various enzymes involved in disease processes. For instance, studies have shown that thiazole derivatives can act as potent inhibitors of carbonic anhydrases (CA), which are implicated in tumor growth and metastasis .

Antimicrobial Activity

Compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide have demonstrated significant antimicrobial properties. For example, thiazole-containing compounds have been reported to exhibit activity against a range of bacteria and fungi. The specific interactions with microbial enzymes contribute to their efficacy .

Antitumor Activity

Several studies have explored the antitumor potential of thiazole and triazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents on these rings can enhance cytotoxicity against various cancer cell lines .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of thiazole derivatives, one compound showed an IC50 value of 1.61 µg/mL against specific cancer cell lines. The presence of electron-donating groups on the phenyl ring was identified as a critical factor for enhancing cytotoxic activity .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiazole derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. One derivative exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Data Tables

| Biological Activity | IC50 (µg/mL) | MIC (µg/mL) | Target |

|---|---|---|---|

| Anticancer | 1.61 | - | Cancer Cells |

| Antimicrobial | - | 15 | S. aureus |

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine moieties exhibit antimicrobial properties. The presence of these functional groups in 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide suggests potential efficacy against a range of bacterial and fungal pathogens. Studies have shown that related triazole derivatives can inhibit the growth of resistant strains of bacteria and fungi, making this compound a candidate for further exploration in antimicrobial therapies .

2. Anticancer Properties

Recent investigations have highlighted the potential of triazole-containing compounds in cancer treatment. For instance, similar derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide may enhance its selectivity towards cancerous cells while sparing normal cells, which is a crucial factor in cancer drug development .

3. Anti-inflammatory Effects

The thiazole moiety is known for its anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways effectively. This suggests that 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide could be explored as a therapeutic agent for inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results indicated that compounds with structural similarities to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. This positions the compound as a promising candidate for further development as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In vitro studies assessed the cytotoxic effects of triazole derivatives on different cancer cell lines. The findings revealed that certain derivatives led to increased apoptosis rates in breast cancer cells, with mechanisms involving mitochondrial dysfunction and caspase activation being implicated. This aligns with the expected behavior of 1-(6-(1H-1,2,4-triazol-1-y)pyridazin-3-y)-N-(thiazol-2-y)piperidine -4-carboxamide in similar contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related heterocyclic derivatives, as summarized below:

Structural Analogues and Substituent Effects

Key Observations :

- Pyridazine vs.

- Thiazole vs. Fluorophenyl Substituents : The thiazol-2-yl group in the target compound likely improves aqueous solubility compared to the lipophilic 2-fluorophenyl group in the cyclopenta-pyridazine analog .

- Triazole Positioning : The 1H-1,2,4-triazole moiety in the target compound is directly attached to pyridazine, whereas in pesticidal analogs (e.g., ), it is part of an acetimidothioate side chain, reducing metabolic stability .

Physicochemical and Pharmacokinetic Properties

Implications :

- The target compound’s balanced LogP and solubility profile suggest superior oral bioavailability compared to benzothiazole derivatives (5a–m) and pesticidal analogs .

- The absence of strongly electron-withdrawing groups (e.g., nitro in ’s 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide) may reduce metabolic degradation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.